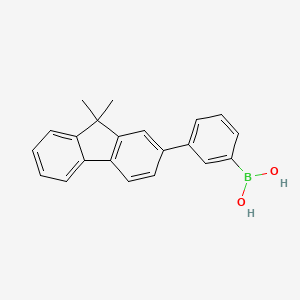

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid

説明

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is a fluorene-derived boronic acid compound characterized by a 9,9-dimethylfluorenyl group attached to a phenyl ring at the 3-position, with a boronic acid (-B(OH)₂) substituent on the phenyl moiety. This structure combines the rigid, planar fluorene core—known for its high fluorescence quantum yield and electron-transport properties—with the versatile reactivity of boronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing organic electronic materials .

The compound is a critical intermediate in organic light-emitting diode (OLED) manufacturing, enabling the construction of conjugated polymers or small molecules with tailored optoelectronic properties . Its synthesis typically involves bromination of fluorene derivatives, followed by Grignard reactions and boronic acid functionalization .

特性

IUPAC Name |

[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCSDKIJFMZZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 9,9-dimethylfluorene with magnesium in the presence of anhydrous ether.

Borylation: The Grignard reagent is then reacted with trimethyl borate under controlled conditions to form the boronic acid derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid may involve large-scale Grignard reactions followed by borylation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.

化学反応の分析

Types of Reactions

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The phenyl and fluorenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted phenyl or fluorenyl derivatives.

科学的研究の応用

Organic Synthesis

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it valuable for constructing carbon-carbon bonds in organic synthesis.

Biological Applications

The compound has garnered interest in biological research due to its unique structural properties:

- Fluorescent Probes : It has been investigated for use as a fluorescent probe in biological imaging, allowing for the visualization of cellular processes.

- Drug Development : Its ability to form reversible complexes with polyhydroxy compounds suggests potential applications in drug design, particularly in creating boron-containing pharmaceuticals that can target specific biological pathways.

Material Science

In the realm of material science, (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is utilized in:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology, where it can enhance light emission efficiency and stability.

Case Study 1: Fluorescent Imaging

Research has demonstrated the effectiveness of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid as a fluorescent probe in live-cell imaging studies. The compound showed high specificity for certain biomolecules, enabling researchers to track cellular processes in real-time.

Case Study 2: Drug Design

In drug development studies, this boronic acid derivative was evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary results indicated promising activity against target enzymes, paving the way for further investigation into its therapeutic applications.

作用機序

The mechanism of action of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorenyl group contributes to the compound’s stability and electronic properties, enhancing its utility in materials science.

類似化合物との比較

Structural Analogs and Substituent Effects

Key structural analogs differ in boronic acid positioning, fluorene substituents, or alkyl/aryl chain modifications. These variations significantly impact reactivity, solubility, and optoelectronic performance.

Table 1: Structural and Functional Comparison of Fluorene-Based Boronic Acids

Optoelectronic Performance

- Luminescence : Fluorene-boronic acid derivatives with carbazolyl or phenyl groups (e.g., (N-phenylcarbazol-2-yl)-boronic acid) exhibit ultralong room-temperature phosphorescence (RTP) lifetimes (up to 4.444 s) due to n–π* transitions, outperforming the target compound in delayed emission applications .

- Charge Transport: The 9,9-dimethylfluorenyl group enhances electron mobility compared to non-alkylated analogs, making it preferable for electron-transport layers in OLEDs .

生物活性

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is a boronic acid derivative with significant potential in biological applications. It has garnered interest due to its unique structural features, which include a fluorenyl group and a phenyl group that impart distinct electronic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H19BO2

- Molecular Weight : 314.19 g/mol

- CAS Number : 1092840-71-5

This compound is characterized by its ability to form reversible complexes with polyhydroxy compounds, enhancing its utility in biological contexts .

The biological activity of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is largely attributed to its interactions with biomolecules. It exhibits:

- High gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for neurological applications.

- Fluorescent properties , which allow it to serve as a probe in biological imaging studies .

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of various boronic acids, including derivatives similar to (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid. Notably:

- Cytotoxicity Tests : Compounds analogous to this boronic acid were tested against prostate cancer cells (PC-3). At concentrations of 5 µM, cell viability decreased significantly (to 33%) compared to healthy cells (71% viability) after treatment .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

These results indicate selective cytotoxicity towards cancer cells while preserving healthy cell viability.

2. Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial effects. In studies involving various microorganisms:

- Inhibition Zones : Compounds similar to (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid demonstrated inhibition zones ranging from 7 mm to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli .

3. Antioxidant Activity

Research has highlighted the antioxidant properties of boronic compounds:

- Assays Conducted : Various methods such as DPPH and ABTS assays showed that phenyl boronic-based ligands exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT .

Case Study: Fluorescent Probes in Biological Imaging

A study explored the use of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid as a fluorescent probe for imaging applications. The compound's ability to form complexes with sugars and other polyhydroxy compounds was leveraged for real-time imaging in cellular environments. This application underscores its potential in diagnostic imaging and targeted drug delivery systems .

Research Findings on Nonlinear Optical Behavior

Research has also indicated that derivatives of this compound exhibit enhanced nonlinear optical properties. The first hyperpolarizability values measured using hyper-Rayleigh scattering techniques showed significant improvement when compared with structurally similar compounds lacking linear conjugation pathways . This property may have implications for optical sensing and telecommunications technologies.

Q & A

Q. Q1. How is (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid synthesized for organic electronics applications?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , a cornerstone methodology for aryl-aryl bond formation. For instance, in OLED material development, the boronic acid reacts with brominated intermediates (e.g., 3-bromo-10-(4-(tert-butyl)phenyl)-10H-phenoselenazine) under palladium catalysis. Key steps include:

- Reaction Conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as a base, and THF/H₂O or toluene/ethanol as solvents at 80–100°C for 12–24 hours .

- Purification : Column chromatography followed by vacuum sublimation ensures high purity (>95%) for optoelectronic applications .

Advanced Reaction Optimization

Q. Q2. What strategies mitigate boronic acid dimerization during cross-coupling reactions?

Methodological Answer: Dimerization (e.g., boroxine formation) can reduce coupling efficiency. Mitigation strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) or mixed solvents (THF/H₂O) stabilize monomeric boronic acids.

- Catalyst-Ligand Systems : Bulky ligands (e.g., SPhos) enhance catalytic activity, reducing side reactions .

- Reagent Ratios : A 1.2:1 molar ratio of boronic acid to aryl halide minimizes excess boronic acid, lowering dimer risk .

Analytical Characterization

Q. Q3. What analytical techniques ensure purity and structural integrity of this boronic acid?

Methodological Answer:

- LC-MS/MS : Detects trace impurities (e.g., unreacted precursors) at ppm levels. Method validation per ICH guidelines includes linearity (R² > 0.99), LOD (0.1 ppm), and LOQ (0.3 ppm) .

- NMR Spectroscopy : ¹H and ¹³C-NMR confirm regioselectivity and absence of dimerization (e.g., fluorenyl proton signals at δ 7.6–8.1 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing bond angles (e.g., B–O bond distances ~1.36 Å) .

Safety and Hazard Management

Q. Q4. What hazards are associated with handling this compound?

Methodological Answer: Per hazard assessments:

- Health Risks : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Environmental Impact : Non-biodegradable; avoid aquatic release. Waste disposal must comply with local regulations for boron-containing compounds .

Computational Modeling

Q. Q5. How can computational methods predict electronic properties of derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries (e.g., Gaussian 09) to predict HOMO-LUMO gaps. For fluorenyl derivatives, extended π-conjugation lowers bandgaps (~3.1 eV), enhancing charge transport in OLEDs .

- Mutagenicity Prediction : Tools like Derek Nexus assess genotoxic risks (e.g., boronic acid impurities controlled to <1 ppm in pharmaceuticals) .

Advanced Material Performance

Q. Q6. How does structural modification impact optoelectronic performance?

Methodological Answer:

- Substituent Effects : Introducing electron-donating groups (e.g., dibenzofuran) increases photoluminescence quantum yield (PLQY) from 40% to 59% compared to fluorenyl derivatives .

- Device Integration : Optimize doping concentrations (e.g., 5–10 wt% in host matrices) to balance exciton confinement and efficiency roll-off in OLEDs .

Crystallographic Data Interpretation

Q. Q7. How are bond angles and torsion angles analyzed for structural confirmation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。